4-nitro-N-(trifluoromethyl)aniline
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Overview
Description
4-Nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of aniline, characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(trifluoromethyl)aniline typically involves a multi-step process. One common method starts with the nitration of m-(trifluoromethyl)aniline using a nitrating mixture of nitric acid and sulfuric acid to produce 4-nitro-3-(trifluoromethyl)aniline. This intermediate is then subjected to further reactions to introduce the desired functional groups .
Industrial Production Methods
In industrial settings, the production of this compound involves optimized reaction conditions to ensure high yield and purity. The process includes the use of non-protic solvents and controlled temperatures to minimize by-products and positional isomers .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-(trifluoromethyl)aniline .
Scientific Research Applications
4-Nitro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound acts as an intermediate in the synthesis of drugs that target androgen receptors, thereby inhibiting the action of male hormones in the treatment of prostate cancer .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-α,α,α-trifluoro-m-toluidine
- 5-Amino-2-nitrobenzotrifluoride
- 2-Nitro-5-aminobenzotrifluoride
- 3-Amino-6-nitrobenzotrifluoride
Uniqueness
4-Nitro-N-(trifluoromethyl)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
Molecular Formula |
C7H5F3N2O2 |
---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
4-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-1-3-6(4-2-5)12(13)14/h1-4,11H |
InChI Key |
ACXFYBUIPDQXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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